molecular formula C7H11ClO B14412624 4-Chloro-5-propyl-2,3-dihydrofuran CAS No. 87888-41-3

4-Chloro-5-propyl-2,3-dihydrofuran

Cat. No.: B14412624
CAS No.: 87888-41-3
M. Wt: 146.61 g/mol
InChI Key: OJCXCKXAEATMOS-UHFFFAOYSA-N
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Description

4-Chloro-5-propyl-2,3-dihydrofuran is a chemical compound with the molecular formula C7H11ClO It is a member of the dihydrofuran family, characterized by a furan ring that is partially saturated This compound is notable for its unique structural features, which include a chlorine atom and a propyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-propyl-2,3-dihydrofuran typically involves the chlorination of 5-propyl-2,3-dihydrofuran. This can be achieved through the reaction of 5-propyl-2,3-dihydrofuran with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selectivity and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve high purity and yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-propyl-2,3-dihydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into fully saturated analogs.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.

Major Products:

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Fully saturated analogs.

    Substitution: Various substituted dihydrofurans depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-propyl-2,3-dihydrofuran has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Chloro-5-propyl-2,3-dihydrofuran exerts its effects depends on its chemical interactions with other molecules. The chlorine atom and propyl group can influence the compound’s reactivity and binding affinity to various molecular targets. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

    2,3-Dihydrofuran: Lacks the chlorine and propyl groups, making it less reactive in certain chemical reactions.

    5-Chloro-2,3-dihydrofuran: Similar structure but without the propyl group, leading to different chemical properties.

    5-Propyl-2,3-dihydrofuran:

Uniqueness: 4-Chloro-5-propyl-2,3-dihydrofuran is unique due to the presence of both chlorine and propyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

87888-41-3

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

4-chloro-5-propyl-2,3-dihydrofuran

InChI

InChI=1S/C7H11ClO/c1-2-3-7-6(8)4-5-9-7/h2-5H2,1H3

InChI Key

OJCXCKXAEATMOS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(CCO1)Cl

Origin of Product

United States

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